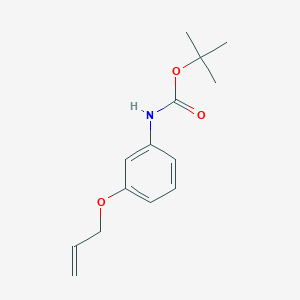![molecular formula C23H28N2O4 B250479 3-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250479.png)
3-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide, also known as Compound A, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 3-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide A is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer research, this compound A has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. In Alzheimer's disease research, this compound A has been shown to activate the Nrf2/ARE pathway, which is involved in reducing oxidative stress and inflammation. In inflammation research, this compound A has been shown to inhibit the NF-κB pathway, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects in different disease models. In cancer research, this compound A has been shown to induce apoptosis and cell cycle arrest in cancer cells. In Alzheimer's disease research, this compound A has been shown to reduce amyloid beta accumulation in the brain and improve cognitive function. In inflammation research, this compound A has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of using 3-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide A in lab experiments is its specificity and potency. This compound A has been shown to have a high affinity for its target proteins and to be effective at low concentrations. However, one of the limitations of using this compound A is its potential toxicity. This compound A has been shown to have cytotoxic effects in some cell lines, and further studies are needed to determine its safety profile.
将来の方向性
There are several future directions for research on 3-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide A. One direction is to further investigate its potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further studies are needed to elucidate its mechanism of action and to determine its safety profile in vivo. Overall, this compound A has the potential to be a valuable tool in scientific research and to lead to the development of novel therapeutics.
合成法
3-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide A is synthesized through a multistep process that involves the reaction of 2-isopropylphenol with thionyl chloride to form 2-chloro-1-(2-isopropylphenoxy)ethane. This intermediate is then reacted with N-(tetrahydro-2-furanylmethyl)benzamide in the presence of potassium carbonate and DMF to yield this compound A.
科学的研究の応用
3-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide A has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, this compound A has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease research, this compound A has been shown to improve cognitive function and reduce amyloid beta accumulation in the brain. In inflammation research, this compound A has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines.
特性
分子式 |
C23H28N2O4 |
|---|---|
分子量 |
396.5 g/mol |
IUPAC名 |
N-(oxolan-2-ylmethyl)-3-[[2-(2-propan-2-ylphenoxy)acetyl]amino]benzamide |
InChI |
InChI=1S/C23H28N2O4/c1-16(2)20-10-3-4-11-21(20)29-15-22(26)25-18-8-5-7-17(13-18)23(27)24-14-19-9-6-12-28-19/h3-5,7-8,10-11,13,16,19H,6,9,12,14-15H2,1-2H3,(H,24,27)(H,25,26) |
InChIキー |
FGKXYJUBHWBZPS-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3 |
正規SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(2-ethoxyethoxy)phenyl]-4-methoxybenzamide](/img/structure/B250396.png)

![N-(2-hydroxyphenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B250399.png)
![N-[2-(3-phenylpropoxy)phenyl]-2-furamide](/img/structure/B250400.png)
![3-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B250401.png)
![ethyl 7-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B250402.png)
![4-ethoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250403.png)
![N-[2-(benzyloxy)phenyl]-2-fluorobenzamide](/img/structure/B250405.png)
![N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250409.png)
![2-(4-chlorophenyl)-N-[4-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B250410.png)

![3-[(4-Isopropylbenzoyl)amino]benzamide](/img/structure/B250413.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250417.png)
![Methyl 3-[(2-chloroanilino)carbonyl]benzoate](/img/structure/B250420.png)
